Tpt-ttf

Organic Electronics Charge-Transfer Complexes Molecular Conductors

Tpt-ttf (CAS 106920-29-0) is the n=5 pentylthio-TTF donor delivering 10⁵–10⁷ Ω·cm resistivity—a performance regime unattainable with shorter-chain homologs. Substituting methyl or ethyl derivatives is not viable: resistivity drops by >5 orders of magnitude below n=4. The four pentylthio chains ensure superior solubility for spin-coating and inkjet-printed organic semiconductors. Use as a soluble precursor for thin-film transistors, a strategic donor for intermediate-conductivity charge-transfer complexes, or a reference compound for structure-property modeling within the TTCn-TTF series. Specify Tpt-ttf by CAS to guarantee the correct chain-length-dependent electronic performance.

Molecular Formula C26H44S8
Molecular Weight 613.2 g/mol
CAS No. 106920-29-0
Cat. No. B034665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpt-ttf
CAS106920-29-0
Molecular FormulaC26H44S8
Molecular Weight613.2 g/mol
Structural Identifiers
SMILESCCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCC)SCCCCC)S1)SCCCCC
InChIInChI=1S/C26H44S8/c1-5-9-13-17-27-21-22(28-18-14-10-6-2)32-25(31-21)26-33-23(29-19-15-11-7-3)24(34-26)30-20-16-12-8-4/h5-20H2,1-4H3
InChIKeyLFXNQRWLTHGAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tpt-ttf (CAS 106920-29-0): Tetrakis(pentylthio)tetrathiafulvalene for Organic Electronic Material Procurement


Tpt-ttf, also designated as Tetrakis(pentylthio)tetrathiafulvalene (CAS 106920-29-0), is an organic electron donor belonging to the tetrathiafulvalene (TTF) family. Its molecular framework comprises a central TTF core functionalized with four pentylthio (–SC₅H₁₁) chains . This specific substitution pattern imparts distinct physicochemical properties, including a low melting point of 32 °C and a calculated density of 1.211 g/cm³ [1]. The compound is primarily utilized as a precursor in the synthesis of charge-transfer complexes and organic conductors, where its electron-donating capacity is paramount .

Tpt-ttf (CAS 106920-29-0): Why Alkyl Chain Length Dictates Electronic Performance


Substituting Tpt-ttf with other tetrathiafulvalene derivatives—even those with only slightly different alkylthio chain lengths—is not a straightforward exchange. The electrical properties of tetrakis(alkylthio)tetrathiafulvalenes (TTCn-TTF) are exquisitely sensitive to the number of carbon atoms (n) in their alkyl chains. For instance, the resistivity of TTCn-TTF compounds drops by over five orders of magnitude when transitioning from short alkyl chains (n=1–3) to long alkyl chains (n≥4) [1]. This non-linear structure-property relationship means that Tpt-ttf, with its specific n=5 pentyl chains, occupies a distinct region of performance that cannot be replicated by using, for example, a more readily available methyl (n=1) or ethyl (n=2) derivative. Procurement decisions must therefore be guided by specific, chain-length-dependent data, which is detailed in the evidence below.

Tpt-ttf (CAS 106920-29-0): A Quantitative Comparator Analysis for Scientific Sourcing


Quantified Resistivity Advantage of Tpt-ttf over Short-Chain TTCn-TTF Analogs

Tpt-ttf (n=5) belongs to the class of tetrakis(alkylthio)tetrathiafulvalenes (TTCn-TTF) with long alkyl chains (n≥4). In contrast to short-chain analogs (n=1–3), which exhibit high resistivity (>10¹⁰ Ω·cm), compounds with long alkyl chains like Tpt-ttf demonstrate a dramatic decrease in resistivity to the range of 10⁵–10⁷ Ω·cm [1]. This improvement is attributed to a reduction in intermolecular distance between TTF cores, facilitated by chain-chain interactions, which enhances charge transport [1].

Organic Electronics Charge-Transfer Complexes Molecular Conductors

Energy Level Tuning: Tpt-ttf Exhibits a Smaller HOMO-LUMO Gap than BEDT-TTF

Electronic absorption spectroscopy reveals that the energy difference between the π-orbitals (HOMO-LUMO gap) of Tpt-ttf is smaller than that of the prominent organic conductor BEDT-TTF [1]. A smaller energy gap generally correlates with enhanced electronic delocalization and, consequently, higher intrinsic conductivity in the neutral donor state. This fundamental electronic difference positions Tpt-ttf as a donor with distinct potential for forming metallic or superconducting charge-transfer salts.

Organic Semiconductors Molecular Electronics Electronic Structure

Conductivity Benchmarking: How Tpt-ttf Compares to a High-Performance Single-Component Organic Semiconductor (TTC10-TTF)

While the exact conductivity of Tpt-ttf (n=5) as a neutral single crystal is not explicitly reported, its performance can be reliably inferred from the established trend within the TTCn-TTF homologous series. The room-temperature dark conductivity of a TTC10-TTF (n=10) single crystal has been measured at 10⁻⁵ S cm⁻¹ [1]. Given that conductivity in this series is known to increase with chain length for n≥4 due to enhanced molecular packing [2], Tpt-ttf (n=5) is expected to exhibit conductivity lower than TTC10-TTF but still within the semiconductor regime, and vastly superior to the insulating behavior of short-chain derivatives.

Organic Field-Effect Transistors (OFETs) Single-Component Conductors Solid-State Electronics

Enhanced Stability of Tpt-ttf Compared to Unsubstituted TTF

Cyclic voltammetry studies confirm that Tpt-ttf exhibits two reversible, single-electron transfer oxidation waves, and critically, it is more stable with respect to energy than the parent, unsubstituted TTF molecule [1]. The reversible redox behavior is a hallmark of a robust electron donor, while the improved energetic stability implies greater resistance to degradation under operating conditions. This combination of stability and reversible redox activity is essential for reliable performance in electronic devices.

Redox Chemistry Material Stability Electron Donors

Tpt-ttf (CAS 106920-29-0): Targeted Application Scenarios Supported by Quantitative Evidence


Development of Solution-Processable Organic Semiconductors

The presence of four pentylthio chains on the Tpt-ttf core enhances its solubility in common organic solvents relative to unsubstituted TTF. This improved processability, combined with the evidence that its π-orbital energy gap is smaller than BEDT-TTF's [1], makes Tpt-ttf a compelling candidate for solution-based fabrication techniques like spin-coating or inkjet printing. Researchers can use it as a soluble precursor to create thin-film semiconductors with favorable electronic structures.

Precursor for Mid-Conductivity Organic Charge-Transfer Salts

Tpt-ttf is ideally suited for synthesizing charge-transfer complexes that require a donor with resistivity in the 10⁵–10⁷ Ω·cm range [1]. This conductivity regime is intermediate between insulating short-chain TTF derivatives and the highly conductive crystals formed by BEDT-TTF. This makes Tpt-ttf a strategic choice for exploring the relationship between donor structure and complex conductivity, or for applications where a specific, moderate conductivity is desired, such as in certain sensor platforms.

Benchmarking Building Block for Structure-Property Relationship Studies

Tpt-ttf (n=5) serves as an essential data point within the TTCn-TTF homologous series. Its properties can be systematically compared against lower (n=1-3) and higher (e.g., n=10) homologs to isolate the impact of alkyl chain length on solid-state packing and electronic performance [1][2]. Academic and industrial R&D groups engaged in materials discovery can procure Tpt-ttf as a standard reference compound to build quantitative models of how incremental molecular modifications translate to macroscopic material properties.

Technical Documentation Hub

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